5-(1-Ethyl-1h-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-(1-Ethyl-1h-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyrazole and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1h-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carboxylic acid with hydroxylamine to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethyl-1h-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or oxazole rings.
Scientific Research Applications
5-(1-Ethyl-1h-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(1-Ethyl-1h-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazole-4-carboxylic acid: Lacks the oxazole ring but shares the pyrazole structure.
1,2-Oxazole-4-carboxylic acid: Contains the oxazole ring but lacks the pyrazole structure.
5-Methyl-1H-pyrazole-4-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.
Uniqueness
5-(1-Ethyl-1h-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is unique due to the presence of both pyrazole and oxazole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H9N3O3 |
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Molecular Weight |
207.19 g/mol |
IUPAC Name |
5-(1-ethylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-2-12-5-6(3-10-12)8-7(9(13)14)4-11-15-8/h3-5H,2H2,1H3,(H,13,14) |
InChI Key |
KNQCXNKCKONJOW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2=C(C=NO2)C(=O)O |
Origin of Product |
United States |
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